molecular formula C10H6F3N3O2 B3031352 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 261761-21-1

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B3031352
M. Wt: 257.17 g/mol
InChI Key: FAHRYEXMSLOYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Although the specific compound is not directly studied in the provided papers, pyrazole derivatives are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including cyclization reactions and substitution reactions. For instance, the synthesis of energetic nitropyrazoles with a trinitromethyl moiety involves destructive nitration of 1-acetonylpyrazoles . Similarly, the synthesis of pyrazole triflones includes the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes . These methods highlight the versatility in synthesizing substituted pyrazoles, which could be adapted for the synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the molecular and supramolecular structures of certain pyrazole isomers were established by X-ray diffraction, revealing details about the conformation and interactions within the crystal lattice . These techniques are crucial for understanding the geometry and electronic structure of pyrazole compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of substituents such as nitro, amino, and triflone groups can influence the reactivity and the type of reactions these compounds can undergo . For example, the nitro group is a well-known activating group for further chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as crystal density, thermal stability, and sensitivity to impact, are important for their practical applications . Energetic pyrazoles, for instance, have been characterized by their high density and promising energetic performance . Theoretical studies, including density functional theory calculations, provide insights into the thermodynamic properties, detonation properties, and electronic structures of these compounds . Such analyses are essential for predicting the behavior of new pyrazole derivatives, including 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

properties

IUPAC Name

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-8(16(17)18)7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRYEXMSLOYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382146
Record name 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

261761-21-1
Record name 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.